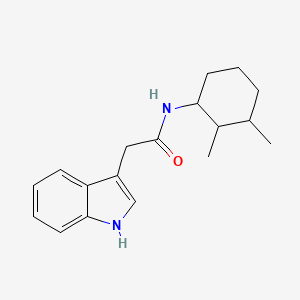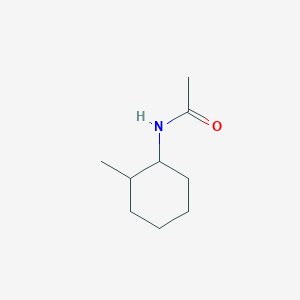
N-(2-methylcyclohexyl)acetamide
Descripción general
Descripción
N-(2-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Muscarinic Agonist Activity : Research on N-(silatran-1-ylmethyl)acetamides, similar in structure to N-(2-methylcyclohexyl)acetamide, showed muscarinic agonist activity, indicating potential applications in neuromuscular research (Pukhalskaya et al., 2010).
Structural Characterization and Analysis : Studies involving derivatives of acetamides, such as N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, focused on characterization through methods like X-ray diffraction, providing insights into molecular structures (Rani et al., 2015).
Anticonvulsant Activity : Compounds like trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were investigated for anticonvulsant activity, suggesting potential applications in epilepsy treatment (Pękala et al., 2011).
Stereochemistry in Synthesis : Research into the stereoselective synthesis of fused 3a-aryloctahydroindoles using N-vinylic α-(methylthio)acetamides highlights applications in the development of novel pharmaceutical compounds (Saito et al., 2007).
Opioid Kappa Agonists : Development of potent opioid kappa agonists from derivatives of acetamides, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, indicates applications in pain management (Costello et al., 1991).
Solvent-Free Synthesis : The use of N,O-bis(trimethylsilyl)acetamide in solvent-free synthesis processes demonstrates applications in green chemistry and pharmaceutical synthesis (Murthy et al., 2016).
Tyrosinase Inhibition : Studies on novel bi-heterocyclic acetamides and their effects on tyrosinase inhibition indicate applications in dermatology, specifically for skin pigmentation disorders (Butt et al., 2019).
Psychoactive Substances Analysis : Analysis of N-alkyl-arylcyclohexylamines, which are related to acetamides, in the context of new psychoactive substances, highlights applications in forensic science and drug abuse prevention (Wallach et al., 2016).
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-5-3-4-6-9(7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIQTUVLRETQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


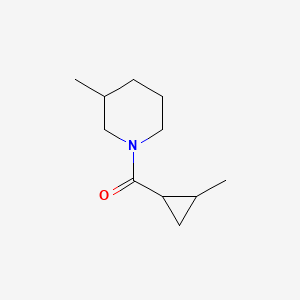

![N-[(3-fluorophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7489980.png)

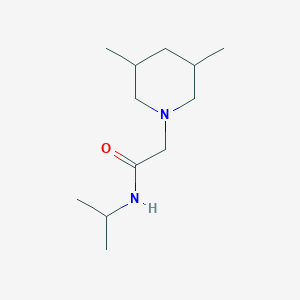

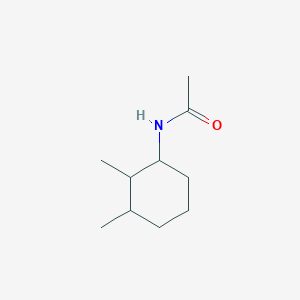
![Ethyl 1-[2-(3-amino-3-oxopropyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7490018.png)
![N-[(3-fluorophenyl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7490025.png)

![N-[3-(3-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B7490039.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7490046.png)

